N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetohydrazide
Description
Properties
IUPAC Name |
N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-8-3-5-10(6-4-8)11-7-17-12(13-11)15-14-9(2)16/h3-7H,1-2H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUVJUCQHOTCCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NNC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-(p-tolyl)thiazol-2-yl)acetohydrazide typically involves the reaction of 4-(p-tolyl)thiazol-2-amine with acetohydrazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and may require a catalyst or acidic conditions to proceed efficiently. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for N’-(4-(p-tolyl)thiazol-2-yl)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-(4-(p-tolyl)thiazol-2-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its reduced forms.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetohydrazide typically involves the reaction between thiazole derivatives and hydrazine or its derivatives. The characterization of this compound is usually performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure and purity.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits promising anticancer properties. In vitro cytotoxicity assays have shown that this compound can inhibit the growth of various cancer cell lines, including:
- Hep G2 (liver cancer)
- HT-29 (colon cancer)
- MCF-7 (breast cancer)
The mechanism of action is believed to involve the induction of apoptosis in cancer cells, making it a potential candidate for further development as an anticancer agent .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The compound's ability to disrupt microbial cell membranes is a key factor in its effectiveness .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the thiazole ring or the hydrazide moiety can significantly influence its potency and selectivity against specific cancer or microbial targets. For instance, variations in substituents on the thiazole ring have been shown to enhance anticancer activity while reducing toxicity .
Case Study 1: Anticancer Screening
A study conducted on a series of thiazole derivatives, including this compound, revealed that compounds with electron-donating groups exhibited higher cytotoxicity against MCF-7 cells compared to those with electron-withdrawing groups. This indicates that the electronic nature of substituents plays a significant role in the compound's efficacy .
Case Study 2: Antimicrobial Efficacy
In another investigation, this compound was tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent .
Mechanism of Action
The mechanism of action of N’-(4-(p-tolyl)thiazol-2-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Bleomycin: An antineoplastic drug that includes a thiazole ring.
Uniqueness
N’-(4-(p-tolyl)thiazol-2-yl)acetohydrazide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a p-tolyl group and an acetohydrazide moiety differentiates it from other thiazole derivatives, potentially offering unique therapeutic benefits.
Biological Activity
Overview
N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetohydrazide is a heterocyclic compound that has attracted significant attention due to its diverse biological activities. This compound features a thiazole ring, which is known for its potential in medicinal chemistry. The compound's molecular formula is and it has shown promising results in various biological assays, including anti-inflammatory and antimicrobial activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃N₃O₂S |
| Molecular Weight | 265.31 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
Synthesis
The synthesis of this compound typically involves the reaction of thiazole derivatives with acetohydrazide under specific conditions. Various synthetic routes have been explored, including:
- Microwave-Assisted Synthesis : This method enhances reaction rates and yields, making it suitable for large-scale production.
- Reflux Methods : Traditional reflux methods in ethanol or other solvents have been employed to obtain high-purity products.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. The mechanism of action is believed to involve the inhibition of pro-inflammatory cytokines and enzymes, which are crucial in mediating inflammatory responses.
- Case Study : In vitro studies demonstrated that this compound reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), both of which are key players in inflammation .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 μg/mL |
| Escherichia coli | 1.0 μg/mL |
| Candida albicans | 0.75 μg/mL |
The compound displayed potent activity against both Gram-positive and Gram-negative bacteria as well as fungi .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymes : The compound inhibits cyclooxygenase (COX) enzymes, which are involved in the inflammatory process.
- Antioxidant Properties : It scavenges free radicals and reduces oxidative stress, contributing to its anti-inflammatory effects .
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of this compound and its derivatives:
Q & A
Q. Table 1: Key Spectral Markers
| Technique | Key Peaks/Data | Functional Group Identified |
|---|---|---|
| IR | 1665 cm⁻¹, 3305 cm⁻¹ | Amide C=O, N-H |
| ¹H NMR | δ 2.3 (s), δ 7.2–7.8 | Methyl, aromatic protons |
| Mass Spec | m/z 316.2 | Molecular ion confirmation |
(Advanced) How can X-ray crystallography resolve structural ambiguities in this compound?
Methodological Answer:
- Crystallization: Grow single crystals via vapor diffusion (ethanol/dichloromethane) .
- Data Collection: Use MoKα radiation (λ = 0.71069 Å) with a monoclinic P21/c space group (a = 7.498 Å, b = 12.823 Å, c = 24.924 Å, β = 92.185°) .
- Refinement: SHELXL for H-bonding analysis (e.g., N–H···O interactions at 2.89 Å) and π-π stacking (3.8 Å between thiazole rings) .
(Advanced) How do structural analogs differ in bioactivity, and what SAR insights exist?
Methodological Answer:
Modifying substituents alters target binding. Examples:
SAR Strategy:
- Introduce electron-donating groups (e.g., -CH₃) to boost kinase inhibition.
- Use halogen substituents (-Br) for improved hydrophobic binding .
(Advanced) How to resolve contradictions in reported enzyme inhibition data?
Methodological Answer:
- Standardize Assays: Use consistent ATP concentrations (1 mM) and pH (7.4) .
- Orthogonal Validation: Compare fluorescence-based assays with surface plasmon resonance (SPR) to confirm binding affinity .
- Address Aggregation: Perform dynamic light scattering (DLS) to rule out false positives from compound aggregation .
(Basic) What purification methods ensure high-purity yields?
Methodological Answer:
- Recrystallization: Use methanol/water gradients to remove unreacted starting materials .
- Column Chromatography: Silica gel (200–300 mesh) with ethyl acetate/hexane (gradient elution) .
(Advanced) What computational approaches predict biological target interactions?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
